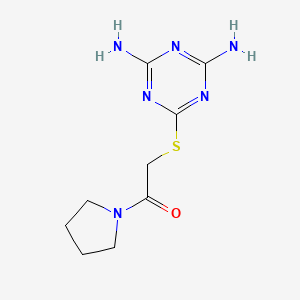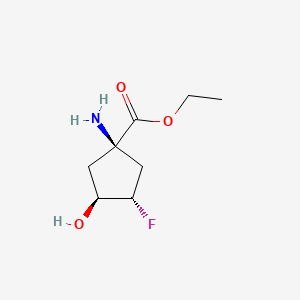
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate is a chemical compound with the molecular formula C6H11ClFNO3. It is known for its unique structural properties, which include an amino group, a fluorine atom, and a hydroxyl group attached to a cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through a cyclization reaction.
Introduction of Functional Groups: The amino, fluoro, and hydroxy groups are introduced through a series of substitution reactions. Common reagents used in these reactions include fluorinating agents, amines, and hydroxylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,3S,4S)-1-Amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid hydrochloride
- rel-(1R,3S,4S)-1-Amino-3-fluoro-4-hydroxycyclopentanecarboxylic acid
Uniqueness
rel-(1R,3S,4S)-Ethyl 1-amino-3-fluoro-4-hydroxycyclopentanecarboxylate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and overall chemical properties. This distinguishes it from other similar compounds that may lack the ester group or have different substituents .
Properties
Molecular Formula |
C8H14FNO3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
ethyl (1R,3S,4S)-1-amino-3-fluoro-4-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14FNO3/c1-2-13-7(12)8(10)3-5(9)6(11)4-8/h5-6,11H,2-4,10H2,1H3/t5-,6-,8-/m0/s1 |
InChI Key |
SYMUHSNAPCIAAU-HAFWLYHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(C[C@@H]([C@H](C1)F)O)N |
Canonical SMILES |
CCOC(=O)C1(CC(C(C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


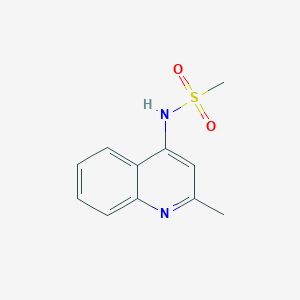
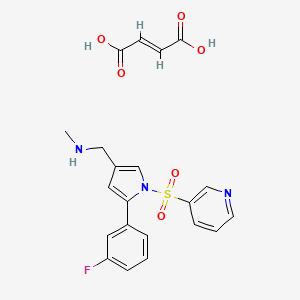
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
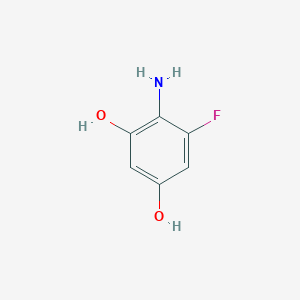
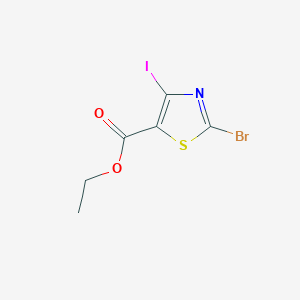
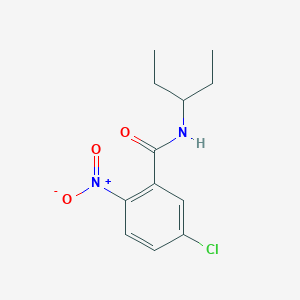
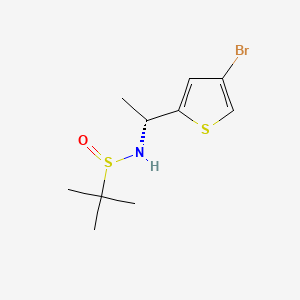
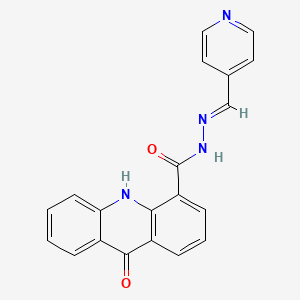
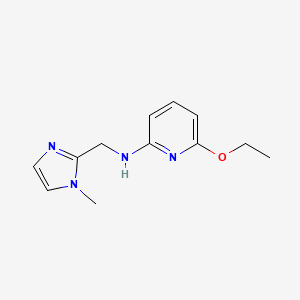
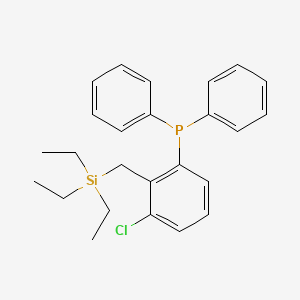

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
